molecular formula C8H16BrNO B1459073 2-Bromo-N,N-diethyl-2-methyl-propionamide CAS No. 50653-14-0

2-Bromo-N,N-diethyl-2-methyl-propionamide

Cat. No.: B1459073
CAS No.: 50653-14-0
M. Wt: 222.12 g/mol
InChI Key: RNCSKZKHNRKWAO-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-2-methyl-propionamide is a brominated acyclic amide of interest in synthetic organic chemistry and agrochemical research. Its molecular structure, featuring a bromine atom on the alpha-carbon, makes it a potential intermediate for the synthesis of more complex molecules. Bromoamide compounds can serve as key precursors in nucleophilic substitution reactions, enabling researchers to incorporate new functional groups . Similar N,N-diethylamide structures are known to be utilized in the development of herbicides, suggesting potential applications in agricultural science for this compound . As with many specialized organobromides, this compound requires careful handling. It is intended for research and development purposes in a controlled laboratory environment. 2-Bromo-N,N-diethyl-2-methyl-propionamide is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use.

Properties

IUPAC Name

2-bromo-N,N-diethyl-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO/c1-5-10(6-2)7(11)8(3,4)9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCSKZKHNRKWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvents

  • Solvents: Suitable organic solvents include chlorinated hydrocarbons such as chloroform, methylene chloride, dichloroethane, and ethers like tetrahydrofuran and diethyl ether. Chloroform is often preferred for its solvent properties and reaction control.
  • Temperature: The bromination reaction is typically carried out at temperatures ranging from 10°C to 100°C, with a preferred range around 55-60°C to optimize reaction rate and selectivity.
  • Time: Reaction times vary from 30 minutes to 5 hours, with about 1 hour being common for complete conversion.

Reaction Monitoring and Workup

  • The reaction progress is monitored by chromatographic methods such as HPLC or gas chromatography to ensure complete conversion and minimal by-products.
  • Post-reaction, the mixture is treated with reducing agents like sodium metabisulfite to quench excess bromine.
  • The organic layer is washed with aqueous sodium carbonate and water to remove impurities.
  • Concentration under reduced pressure and crystallization from solvents such as hexane yield the purified bromo amide.

Example Procedure (Adapted from Related Bromination Processes)

Step Reagents/Conditions Description
1 N,N-diethyl propionamide + bromine in chloroform Bromination at 55-60°C for ~1 hour
2 Sodium metabisulfite quench Removal of excess bromine
3 Washing with sodium carbonate and water Purification of organic layer
4 Concentration and crystallization Isolation of 2-bromo-N,N-diethyl-2-methyl-propionamide

Preparation via 2-Halopropionic Acid Derivatives

An alternative method involves synthesizing the amide starting from 2-halopropionic acid or its acid chloride derivative, followed by amide formation with diethylamine.

Stepwise Process

  • Step 1: Conversion of (L)-2-halopropionic acid to the corresponding acid chloride using chlorinating agents such as thionyl chloride, often in the presence of dimethylformamide as a catalyst.
  • Step 2: Reaction of the acid chloride with aqueous diethylamine in an organic solvent (e.g., toluene) and aqueous alkali hydroxide to form the 2-halo-N,N-diethyl propionamide.
  • Step 3: Optional further functionalization or purification steps to obtain the desired bromo amide.

Reaction Parameters

Parameter Condition/Range Notes
Chlorination temperature 50-60°C Preferably 50-55°C
Acid chloride to amine ratio 1:1 to 1:1.5 mole ratio Ensures complete amide formation
Solvents Toluene, hexane, or no solvent Toluene preferred for amide formation
Reaction temperature 20-30°C Maintained during amide formation
Reaction time 4-7 hours Preferably 4-5 hours

Advantages

  • Maintains chirality if starting from optically active acid.
  • Allows for high purity product isolation via crystallization and washing steps.
  • Minimizes racemization due to controlled reaction conditions.

Purification and Quality Control

  • The crude 2-bromo-N,N-diethyl-2-methyl-propionamide is purified by crystallization from solvents such as hexane or other non-polar solvents.
  • Washing with chilled solvents helps remove impurities.
  • Purity is assessed by chromatographic techniques (HPLC, GC) and melting point analysis.
  • High purity (>95%) is achievable with optimized crystallization protocols.

Comparative Data Table of Preparation Methods

Aspect Bromination of Amide Precursors Acid Chloride Route from 2-Halopropionic Acid
Starting Material N,N-diethyl propionamide 2-halopropionic acid
Halogenating Agent Bromine Thionyl chloride (for acid chloride formation)
Solvents Chlorinated hydrocarbons (chloroform preferred) Toluene, hexane, or no solvent
Reaction Temperature 10-100°C (optimal 55-60°C) 50-60°C (chlorination), 20-30°C (amide formation)
Reaction Time 30 min to 5 hours (typically ~1 hour) 4-7 hours (amide formation)
Purification Crystallization from hexane and washing Crystallization and washing with chilled solvents
Chirality Control Not typically chiral Can maintain chirality if starting from chiral acid
Yield and Purity Moderate to high purity achievable High purity (>95%) achievable

Research Findings and Observations

  • The use of non-polar solvents such as toluene during amide formation helps prevent racemization and side reactions.
  • Bromination in chlorinated solvents at controlled temperatures ensures selective substitution at the 2-position without overbromination.
  • Reaction monitoring by GC and HPLC is critical for optimizing reaction time and minimizing impurities.
  • Post-synthesis purification by crystallization is essential for obtaining material suitable for pharmaceutical or advanced synthetic applications.

Chemical Reactions Analysis

2-Bromo-N,N-diethyl-2-methyl-propionamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form N,N-diethyl-2-methylpropionamide.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Scientific Research Applications

Chemical Reactions

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions : The compound can be reduced to yield N,N-diethyl-2-methylpropionamide.
  • Oxidation Reactions : Oxidation may produce corresponding carboxylic acids or other oxidized products.

Organic Synthesis

2-Bromo-N,N-diethyl-2-methyl-propionamide serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Research has indicated potential biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth, with some showing IC values lower than established anticancer drugs.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially aiding in the treatment of diseases where these enzymes are critical.

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of 2-Bromo-N,N-diethyl-2-methyl-propionamide. Its ability to interact with various biomolecules makes it a candidate for drug development, particularly in targeting specific signaling pathways related to cellular proliferation and apoptosis.

Agrochemical Applications

The compound has been investigated for its use in agrochemical formulations, particularly as a herbicide precursor. Its structural analogs are known for their effectiveness in controlling annual grasses and broad-leaved weeds in agricultural settings .

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide:

  • In vitro assays demonstrated that certain derivatives can effectively inhibit the growth of various cancer cell lines, indicating strong potential for further development as therapeutic agents.
  • Mechanism-based approaches have focused on understanding how this compound induces apoptosis in cancer cells through specific signaling pathways activation.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-2-methyl-propionamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Variation: Bromo vs. Chloro Derivatives

Bromo and chloro analogs differ significantly in leaving-group ability and reactivity. Bromine’s lower electronegativity and larger atomic radius make it a superior leaving group compared to chlorine, enabling faster nucleophilic substitution. However, brominated compounds are often more prone to side reactions like elimination.

Compound Name Molecular Formula CAS Number Halogen Key Reactivity Notes
2-Bromo-N,N-diethyl-2-methyl-propionamide C₇H₁₄BrNO 2620-12-4 Br Higher reactivity in SN₂ reactions
2-Chloro-N,N-dimethylpropanamide C₅H₁₀ClNO 10397-68-9 Cl Lower reactivity; stable under mild conditions
N,N-Dibenzyl-2-chloro-2-methyl-propionamide C₁₈H₂₀ClNO 87968-03-4 Cl Used in high-yield syntheses (92% reported)

Key Findings :

  • Brominated derivatives are preferred for reactions requiring rapid substitution (e.g., palladium-catalyzed cross-couplings), though steric hindrance from the methyl group in 2-bromo-N,N-diethyl-2-methyl-propionamide can reduce yields .
  • Chlorinated analogs, such as N,N-dibenzyl-2-chloro-2-methyl-propionamide, are more stable and achieve higher yields in controlled syntheses .
Substituent Variation: Aliphatic vs. Aromatic Groups

Aliphatic substituents (e.g., diethyl, dibutyl) enhance solubility in nonpolar solvents, while aromatic groups (e.g., phenyl, tolyl) increase rigidity and stability but reduce solubility.

Compound Name Substituents Molecular Weight Key Application Notes
2-Bromo-N,N-diethyl-2-methyl-propionamide N,N-diethyl, β-methyl 208.10 g/mol Moderate solubility in organic solvents
2-Bromo-N-(2-methylphenyl)propanamide 2-methylphenyl 256.13 g/mol Used in medicinal chemistry intermediates
2-Bromo-N,N-dibutylacetamide N,N-dibutyl 236.14 g/mol Higher lipophilicity for lipid-based systems

Key Findings :

  • The diethyl groups in the target compound improve solubility compared to aromatic analogs like 2-bromo-N-(2-methylphenyl)propanamide, which are less polar .
  • Longer alkyl chains (e.g., dibutyl in 2-bromo-N,N-dibutylacetamide) increase molecular weight and lipophilicity, making them suitable for hydrophobic environments .
Functional Group Variation: Propionamide vs. Sulfonamide

Sulfonamides are more acidic due to the electron-withdrawing sulfonyl group, enhancing their utility in catalysis.

Compound Name Functional Group pKa (Approx.) Key Properties
2-Bromo-N,N-diethyl-2-methyl-propionamide Propionamide ~10–12 Neutral; limited hydrogen-bonding
2-Bromo-N,N-diethylbenzenesulphonamide Sulfonamide ~8–10 Acidic; forms stable salts

Key Findings :

  • Sulfonamides like 2-bromo-N,N-diethylbenzenesulphonamide exhibit stronger intermolecular interactions, making them preferable in crystal engineering .
  • Propionamides are less polar and more suited for reactions requiring neutral conditions .
Steric and Electronic Effects on Reactivity

Steric hindrance from substituents critically impacts reaction pathways. For example, in palladium-catalyzed ketenimine synthesis, 2-bromo-N,N-diethylpropanamide (lacking the β-methyl group) showed <30% yield due to steric shielding of the reactive site, whereas dimethyl chloromalonate achieved 92% yield . The additional methyl group in the target compound likely exacerbates steric challenges, further limiting conversion rates in similar reactions.

Biological Activity

Overview

2-Bromo-N,N-diethyl-2-methyl-propionamide is an organic compound characterized by the molecular formula C8_8H16_{16}BrNO and a molecular weight of 222.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide is primarily attributed to its bromine atom, which enhances its reactivity. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to therapeutic effects. The specific interactions and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular proliferation and apoptosis.

Biological Activities

Research indicates that 2-Bromo-N,N-diethyl-2-methyl-propionamide exhibits a range of biological activities:

  • Anticancer Properties : Initial studies have explored its potential as an anticancer agent. For example, compounds structurally similar to 2-Bromo-N,N-diethyl-2-methyl-propionamide have shown inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Such inhibition could be beneficial in treating diseases where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide:

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study found that certain brominated amides exhibited IC50_{50} values lower than established anticancer drugs, indicating strong potential for further development as therapeutic agents .
  • Mechanism-Based Approaches : Research has focused on understanding the mechanism by which 2-Bromo-N,N-diethyl-2-methyl-propionamide exerts its effects. It has been suggested that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparative Analysis

To better understand the biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide, it can be compared with other similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
2-Bromo-2-methylpropionamideLacks diethyl groupsModerate anticancer activity
2-Bromo-2,2-dimethylacetamideDifferent substituentsAntimicrobial properties
2-BromoisobutyramideSimilar bromine-containing structureExhibits neuroprotective effects

Q & A

Q. What are the optimal conditions for synthesizing 2-Bromo-N,N-diethyl-2-methyl-propionamide to maximize yield and purity?

Synthesis typically involves bromination of precursor amides under controlled conditions. For example, analogous brominated amides (e.g., 2-Bromo-N,N-dimethylacetamide) are synthesized using brominating agents like bromine or N-bromosuccinimide in inert atmospheres to prevent side reactions . Key factors include:

  • Temperature : Maintaining 0–5°C during bromine addition to minimize decomposition.
  • Solvent : Using anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.
  • Purification : Column chromatography or recrystallization from toluene to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Provides definitive structural confirmation. For instance, monoclinic crystal systems (space group C2/c) with lattice parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837° have been reported for similar brominated amides .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., diethyl groups at δ ~1.2 ppm for CH3_3 and δ ~3.3 ppm for N–CH2_2) and bromine-induced deshielding effects.
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm1^{-1}) and C–Br vibrations (~550 cm1^{-1}) .

Advanced Research Questions

Q. How can SHELX software be utilized in refining the crystal structure of this compound, and what challenges might arise?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data integration : Using SHELXC/D/E for initial phasing and SHELXL for least-squares refinement .
  • Challenges :
    • Twinned data : Requires careful handling of overlapping reflections, especially in monoclinic systems .
    • Disorder modeling : Bromine atoms or diethyl groups may exhibit positional disorder, necessitating split-site refinement .
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy .

Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies in LogP values or reaction outcomes?

  • Iterative analysis : Cross-validate LogP measurements using HPLC (reverse-phase) and computational tools (e.g., ACD/Labs Percepta) .
  • Reaction reproducibility : Control variables like moisture (use Schlenk lines) and catalyst purity. For example, trace water in bromination reactions can hydrolyze amides, altering yields .
  • Statistical methods : Apply principal component analysis (PCA) to identify outliers in datasets .

Q. How do the steric and electronic effects of bromine and diethyl groups influence nucleophilic substitution reactivity?

  • Steric hindrance : The bulky diethyl groups and bromine at the α-carbon reduce accessibility for nucleophiles, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
  • Electronic effects : The electron-withdrawing bromine increases electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alkoxides. For example, in analogous compounds, bromine substitution accelerates aminolysis by 10-fold compared to non-brominated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-N,N-diethyl-2-methyl-propionamide
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2-Bromo-N,N-diethyl-2-methyl-propionamide

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